

(S)-(+)-1-Methoxy-2-propanol chemical structure and stereochemistry

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Compound of Interest

Compound Name: (S)-(+)-1-Methoxy-2-propanol

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(S)-(+)-1-Methoxy-2-propanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-1-Methoxy-2-propanol, a chiral solvent and key building block in asymmetric synthesis, is of significant interest in the pharmaceutical and chemical industries. Its defined stereochemistry is crucial for the synthesis of enantiomerically pure molecules, where biological activity is often dependent on a specific stereoisomer. This technical guide provides an in-depth overview of the chemical structure, stereochemistry, and physical properties of **(S)-(+)-1-Methoxy-2-propanol**. It also outlines common synthetic approaches and discusses the toxicological considerations related to its isomeric purity.

Chemical Structure and Stereochemistry

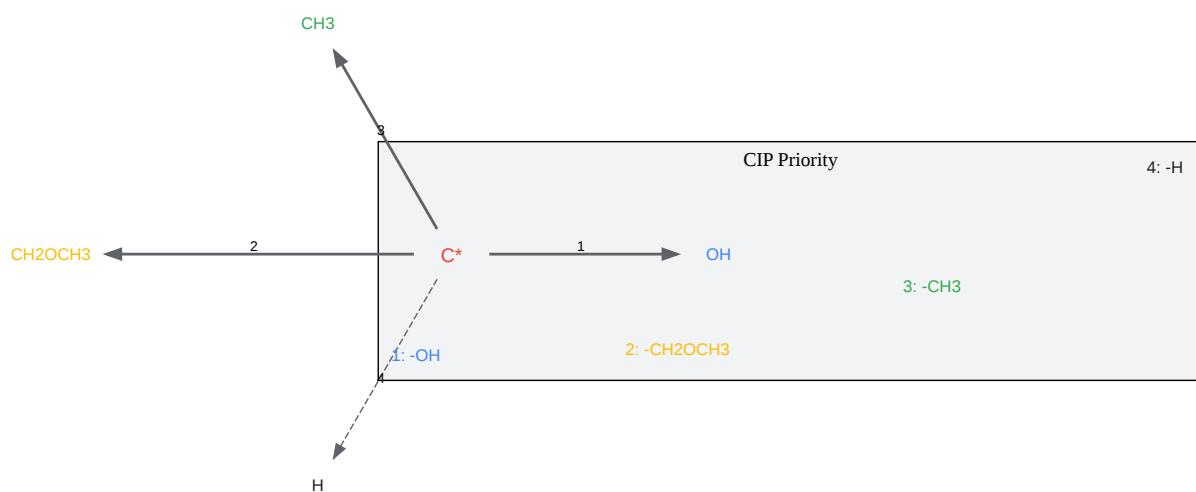
(S)-(+)-1-Methoxy-2-propanol is the (S)-enantiomer of 1-methoxy-2-propanol. The molecule possesses a single chiral center at the second carbon atom (C2), which is bonded to a hydroxyl group, a methyl group, a methoxymethyl group, and a hydrogen atom.

Stereochemical Designation: The Cahn-Ingold-Prelog (CIP) Convention

The 'S' designation is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. The groups attached to the chiral center are ranked according to the atomic number of the atom directly bonded to the stereocenter. Higher atomic numbers receive higher priority.

- -OH (hydroxyl group): Oxygen (atomic number 8) has the highest priority.
- -CH₂OCH₃ (methoxymethyl group): The carbon is attached to an oxygen.
- -CH₃ (methyl group): The carbon is attached to three hydrogens.
- -H (hydrogen atom): Hydrogen (atomic number 1) has the lowest priority.

With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from the highest to the lowest priority (1 to 3) proceeds in a counter-clockwise direction, hence the designation (S). The "(+)" indicates that this enantiomer is dextrorotatory, meaning it rotates plane-polarized light to the right.



[Click to download full resolution via product page](#)**Figure 1:** Cahn-Ingold-Prelog priority assignment for (S)-1-Methoxy-2-propanol.

Physicochemical Properties

The physical and chemical properties of 1-methoxy-2-propanol are well-documented for the racemic mixture. Data for the specific enantiomers are less common but crucial for stereoselective synthesis and analysis.

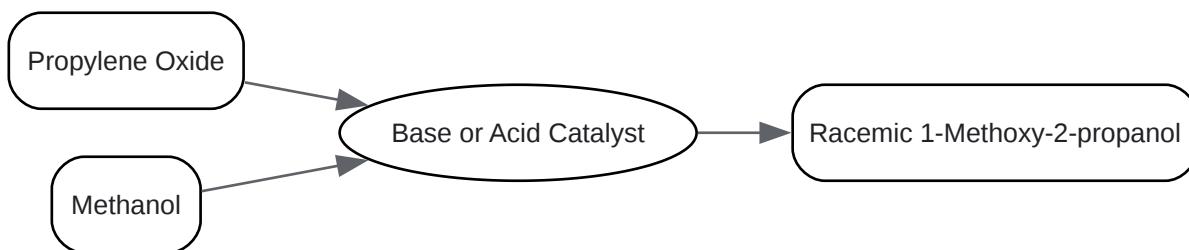
Property	Racemic 1-Methoxy-2-propanol	(S)-(+)-1-Methoxy-2-propanol	(R)-(-)-1-Methoxy-2-propanol
CAS Number	107-98-2[1]	26550-55-0	4984-22-9[2]
Molecular Formula	C ₄ H ₁₀ O ₂ [1]	C ₄ H ₁₀ O ₂	C ₄ H ₁₀ O ₂ [2]
Molecular Weight	90.12 g/mol [1]	90.12 g/mol	90.12 g/mol [2]
Appearance	Colorless liquid[3]	Colorless liquid	Colorless liquid
Boiling Point	120 °C[4]	Not specified	Not specified
Melting Point	-95 °C[4]	Not specified	Not specified
Density	0.924 g/mL at 20 °C	0.921 g/mL at 20 °C	Not specified
Refractive Index (n _{20/D})	1.403	1.403	Not specified
Specific Rotation ([α] _{20/D})	Not applicable	+22 ± 2° (c=10% in CHCl ₃)	Not specified
Solubility in Water	Miscible[4]	Miscible	Miscible

Synthesis of (S)-(+)-1-Methoxy-2-propanol

The industrial synthesis of 1-methoxy-2-propanol typically involves the reaction of propylene oxide with methanol, which results in a racemic mixture.[5] Obtaining the enantiomerically pure (S)-(+)-isomer requires stereoselective synthetic methods or the resolution of the racemic mixture.

General Synthesis of Racemic 1-Methoxy-2-propanol

The reaction of propylene oxide with methanol is generally catalyzed by a base, such as sodium hydroxide, or an acid. Basic catalysis favors the formation of the primary alcohol isomer, 1-methoxy-2-propanol, while acidic conditions can lead to the formation of the secondary alcohol isomer, 2-methoxy-1-propanol.[6]



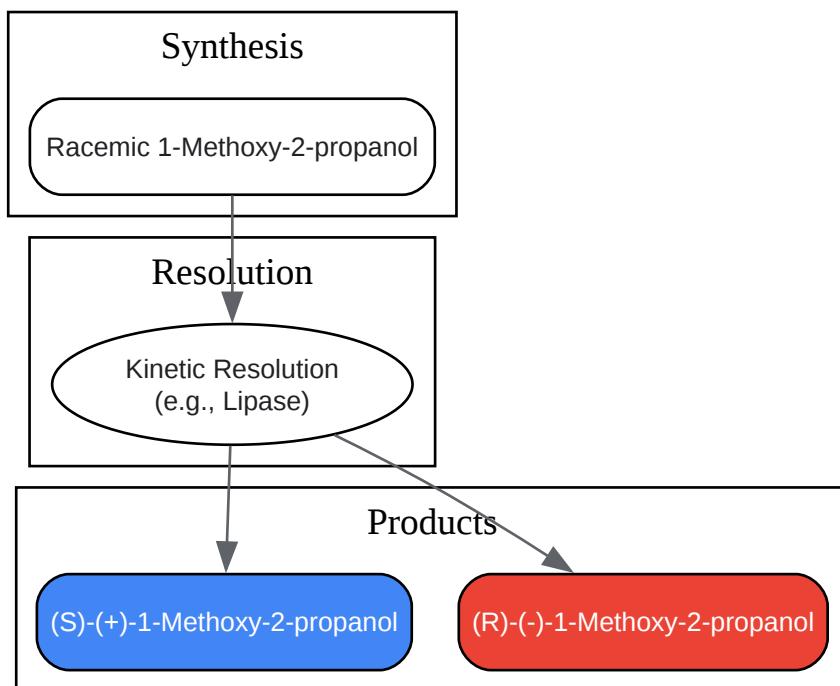
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Figure 2: General synthesis of racemic 1-Methoxy-2-propanol.

Enantioselective Synthesis and Resolution

Detailed experimental protocols for the synthesis of enantiomerically pure **(S)-(+)-1-Methoxy-2-propanol** are often proprietary. However, common strategies in organic chemistry for obtaining chiral molecules include:

- **Kinetic Resolution:** This technique involves the use of a chiral catalyst or enzyme (e.g., a lipase) to selectively react with one enantiomer of the racemic mixture at a faster rate, allowing for the separation of the unreacted enantiomer. Lipase-catalyzed acylation is a common method for the kinetic resolution of alcohols.
- **Asymmetric Synthesis:** This involves starting with a chiral precursor or using a chiral catalyst to directly synthesize the desired enantiomer with high enantiomeric excess. For example, the asymmetric opening of propylene oxide with methanol using a chiral catalyst can yield enantiomerically enriched 1-methoxy-2-propanol.



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Figure 3: Kinetic resolution of racemic 1-Methoxy-2-propanol.

Biological and Toxicological Considerations

While **(S)-(+)-1-Methoxy-2-propanol** is primarily utilized as a chiral intermediate and solvent, it is important to consider the toxicology of propylene glycol methyl ethers. The isomeric purity is of particular importance, as the beta-isomer, 2-methoxy-1-propanol, has been classified as teratogenic.^[5] Commercial grade 1-methoxy-2-propanol contains less than 0.5% of the beta-isomer.^[7]

Studies on the racemic mixture of 1-methoxy-2-propanol indicate low acute toxicity via oral, dermal, and inhalation routes.^[7] High vapor concentrations can cause irritation to the eyes, nose, and throat, and may lead to central nervous system depression.^[8] There is currently no specific data available in the public domain detailing the distinct biological activities or signaling pathway interactions of the individual (S)-(+) and (R)-(-) enantiomers of 1-methoxy-2-propanol. Its primary role in drug development is as a chiral starting material for the synthesis of more complex, biologically active molecules.

Applications in Research and Drug Development

The primary application of **(S)-(+)-1-Methoxy-2-propanol** is as a chiral building block in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The stereocenter in this molecule can be incorporated into larger molecules, ensuring the correct three-dimensional arrangement of atoms, which is often critical for a drug's efficacy and safety. It can be used as a reactant in the preparation of various derivatives, including thiazolopyridine ureas and quinazoline derivatives that may act as kinase inhibitors.

Conclusion

(S)-(+)-1-Methoxy-2-propanol is a valuable chiral compound with well-defined stereochemistry. Its physical properties are similar to its racemic counterpart, with the key distinguishing feature being its positive optical rotation. The synthesis of the enantiomerically pure form relies on stereoselective methods, such as kinetic resolution or asymmetric synthesis, to separate it from the racemic mixture produced by conventional industrial processes. While the direct biological activity of **(S)-(+)-1-Methoxy-2-propanol** is not extensively documented, its importance as a chiral building block in the pharmaceutical industry is well-established. Researchers and drug development professionals should be mindful of the isomeric purity of this compound, particularly the absence of the teratogenic beta-isomer, to ensure the safety and efficacy of the final products.

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